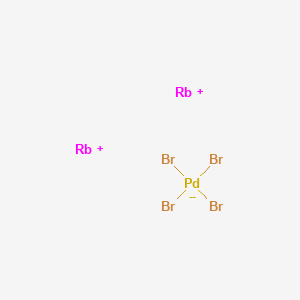
rubidium(1+);tetrabromopalladium(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium(1+);tetrabromopalladium(2-) is a coordination compound consisting of rubidium cations and tetrabromopalladium anions
准备方法
Synthetic Routes and Reaction Conditions
Rubidium(1+);tetrabromopalladium(2-) can be synthesized through the reaction of rubidium bromide with palladium(II) bromide in an aqueous solution. The reaction typically involves dissolving rubidium bromide and palladium(II) bromide in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of rubidium(1+);tetrabromopalladium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
化学反应分析
Types of Reactions
Rubidium(1+);tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental palladium.
Substitution: Ligand exchange reactions can occur, where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Elemental palladium or lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
Rubidium(1+);tetrabromopalladium(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of rubidium(1+);tetrabromopalladium(2-) involves its ability to participate in redox reactions and coordinate with various ligands. The palladium center can undergo oxidation and reduction, facilitating catalytic processes. The rubidium cations help stabilize the overall structure of the compound, enhancing its reactivity and stability.
相似化合物的比较
Similar Compounds
- Potassium(1+);tetrabromopalladium(2-)
- Sodium(1+);tetrabromopalladium(2-)
- Cesium(1+);tetrabromopalladium(2-)
Uniqueness
Rubidium(1+);tetrabromopalladium(2-) is unique due to the presence of rubidium cations, which impart distinct chemical properties compared to other alkali metal analogs. The larger ionic radius of rubidium compared to potassium and sodium can influence the compound’s solubility, stability, and reactivity. Additionally, rubidium’s lower electronegativity compared to cesium can affect the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science.
属性
分子式 |
Br4PdRb2 |
|---|---|
分子量 |
596.97 g/mol |
IUPAC 名称 |
rubidium(1+);tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI 键 |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
规范 SMILES |
Br[Pd-2](Br)(Br)Br.[Rb+].[Rb+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


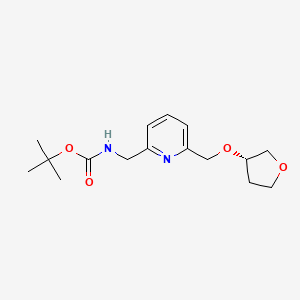
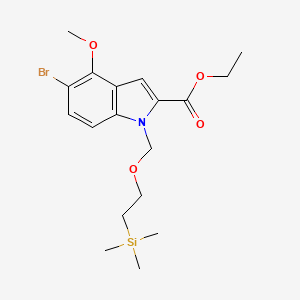
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)
![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
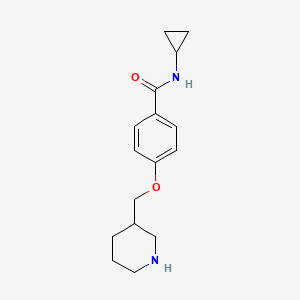
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)

![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
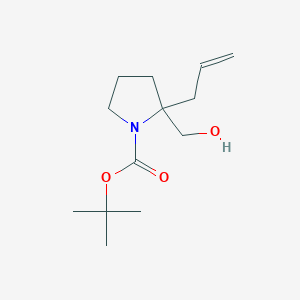
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
